molecular formula C12H11NO3 B3124846 3-phenyl-2-propionyl-5(2H)-isoxazolone CAS No. 320423-43-6

3-phenyl-2-propionyl-5(2H)-isoxazolone

Cat. No.: B3124846
CAS No.: 320423-43-6
M. Wt: 217.22 g/mol
InChI Key: RCKPLIWGKWTSES-UHFFFAOYSA-N
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Description

3-phenyl-2-propionyl-5(2H)-isoxazolone is an organic compound belonging to the isoxazolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-propionyl-5(2H)-isoxazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydroxylamine with a β-keto ester, followed by cyclization to form the isoxazolone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-propionyl-5(2H)-isoxazolone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the carbonyl group to alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an isoxazolone oxide, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in biological studies.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-phenyl-2-propionyl-5(2H)-isoxazolone involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-2-propionyl-4(5H)-isoxazolone
  • 3-phenyl-2-propionyl-5(2H)-isoxazole
  • 3-phenyl-2-propionyl-5(2H)-isoxazolidine

Uniqueness

3-phenyl-2-propionyl-5(2H)-isoxazolone is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-phenyl-2-propanoyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-11(14)13-10(8-12(15)16-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKPLIWGKWTSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(=CC(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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